2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde
Description
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted with a methyl group at position 3 and a 4-fluorobenzyloxy group at position 2. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the electron-withdrawing fluorine atom and the steric influence of the methyl group, which can modulate reactivity and biological activity.
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H13FO2/c1-11-3-2-4-13(9-17)15(11)18-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3 |
InChI Key |
POORDUDNYMEQME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with 3-methylsalicylaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The general reaction scheme can be represented as follows:
4-Fluorobenzyl alcohol+3-Methylsalicylaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 2-((4-Fluorobenzyl)oxy)-3-methylbenzoic acid.
Reduction: 2-((4-Fluorobenzyl)oxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Drug Design : The compound serves as a scaffold for the development of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) agonists, which have therapeutic potential in treating metabolic disorders and diabetic retinopathy. Research indicates that compounds with similar structures exhibit improved potency and selectivity for PPARα activation, which is critical for managing inflammation and vascular leakage in retinal diseases .
- Anticancer Activity : Preliminary studies suggest that derivatives of 2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde may possess anticancer properties by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .
Material Science
- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance the performance of electronic devices.
- Polymer Chemistry : As a building block, this compound can be incorporated into polymer matrices to impart specific functionalities such as improved thermal stability and solubility.
Case Study 1: PPARα Agonism
A study demonstrated that analogs derived from compounds similar to this compound showed significant efficacy in reducing retinal vascular leakage in diabetic rat models. Systemic administration resulted in comparable effects to existing treatments without the adverse side effects commonly associated with them .
Case Study 2: Anticancer Activity
Research conducted on derivatives of this compound revealed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The mechanism was linked to increased ROS production, suggesting a pathway for potential therapeutic interventions against malignancies .
Mechanism of Action
The mechanism of action of 2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound A : 3-((4-Fluorobenzyl)oxy)benzaldehyde (CAS 168084-96-6)
- Structure : Benzaldehyde with a 4-fluorobenzyloxy group at position 3.
- Molecular Formula : C₁₄H₁₁FO₂.
- Molecular Weight : 230.23 g/mol.
- Key Differences: Lacks the methyl group at position 3, leading to reduced steric hindrance. The substitution pattern (position 3 vs.
- Synthesis : Produced via alkylation of 3-hydroxybenzaldehyde with 4-fluorobenzyl bromide under basic conditions .
- Applications : Used as a precursor in medicinal chemistry due to its aldehyde functionality.
Compound B : 4-(Benzyloxy)-3-fluorobenzaldehyde (CAS 175968-61-3)
- Structure : Benzaldehyde with a benzyloxy group at position 4 and a fluorine atom at position 3.
- Molecular Formula : C₁₄H₁₁FO₂.
- Molecular Weight : 230.23 g/mol.
- Key Differences : Fluorine replaces the methyl group, enhancing electron-withdrawing effects. The benzyloxy group at position 4 may increase steric bulk compared to the 2-substituted target compound.
- Synthesis : Achieved via Williamson ether synthesis between 3-fluoro-4-hydroxybenzaldehyde and benzyl bromide .
Compound C : 2-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde (CAS 1708403-79-5)
- Structure : Benzaldehyde with a 4-chlorobenzyloxy group at position 2 and a fluorine atom at position 3.
- Molecular Formula : C₁₄H₁₀ClFO₂.
- Molecular Weight : 264.68 g/mol.
- Key Differences : Chlorine replaces fluorine on the benzyl ring, increasing electronegativity and lipophilicity. The absence of a methyl group at position 3 reduces steric effects.
- Applications: Potential use in agrochemicals due to halogenated aromatic systems .
Solubility and Log S :
Structural Influence on Reactivity
- Electron-Withdrawing Effects : Fluorine and aldehyde groups direct electrophilic substitution to specific positions. For example, 4-(3-fluoro-benzyloxy)-benzaldehyde (CAS 66742-57-2) undergoes regioselective reactions at the para position due to electron-deficient aromatic rings .
- Steric Effects : The methyl group in the target compound may hinder nucleophilic attack at position 3, contrasting with unsubstituted analogs like 3-((4-Fluorobenzyl)oxy)benzaldehyde.
Biological Activity
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound characterized by its unique structure, which includes a fluorobenzyl ether moiety attached to a 3-methylbenzaldehyde. Its molecular formula is C15H14F O2, with a molecular weight of approximately 246.26 g/mol. The compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a benzaldehyde group, known for its aromaticity and reactivity, especially in electrophilic aromatic substitution reactions. The presence of the fluorine atom enhances the compound's electronic properties, potentially influencing its biological activity.
Key Structural Features
- Benzaldehyde Group : Contributes to aromatic stability and reactivity.
- Fluorobenzyl Ether Moiety : Imparts unique electronic characteristics.
- Methyl Substitution : Affects steric hindrance and reactivity.
Biological Activity
Recent studies have indicated that this compound interacts with several biological targets, showing promise in various therapeutic areas. Notably, it has been observed to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism.
Interaction Studies
- Cytochrome P450 Inhibition : The compound's ability to inhibit cytochrome P450 enzymes suggests potential drug-drug interactions when co-administered with other pharmaceutical agents metabolized by these enzymes.
- Binding Affinities : Further studies are required to explore its binding affinities and mechanisms of action comprehensively.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-((4-Fluorobenzyl)oxy)benzaldehyde | Benzaldehyde derivative | Lacks methyl substitution on the aromatic ring |
| 2-((2-Fluorobenzyl)oxy)benzoic acid | Carboxylic acid derivative | Contains a carboxylic acid functional group |
| 4-Fluorobenzaldehyde | Simple aldehyde | No ether or additional substituents present |
Case Study 1: Inhibition of Cytochrome P450 Enzymes
In a controlled study, this compound was tested for its inhibitory effects on cytochrome P450 enzymes. The results indicated significant inhibition at concentrations relevant to therapeutic use, suggesting potential implications for drug metabolism.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of the compound against various bacterial strains. The results showed moderate antibacterial activity, indicating its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
